Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride
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Overview
Description
Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride is a chemical compound with the molecular formula C8H14ClNO2. It is known for its unique structure, which includes a pyrrolidine ring and an ethyl acetate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride typically involves the reaction of ethyl acetate with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-(3-pyrrolidinylidene)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2-(pyrrolidin-3-yl)acetate hydrochloride: Similar structure but different functional groups.
Ethyl 2-(3-pyrrolidinylidene)acetate: Lacks the hydrochloride salt form.
Pyrrolidine derivatives: Various derivatives with different substituents and properties.
The uniqueness of this compound lies in its specific structure and the presence of both the pyrrolidine ring and ethyl acetate group, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
ethyl (2E)-2-pyrrolidin-3-ylideneacetate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-2-11-8(10)5-7-3-4-9-6-7;/h5,9H,2-4,6H2,1H3;1H/b7-5+; |
InChI Key |
QLDPZHKVNWDDNG-GZOLSCHFSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCNC1.Cl |
Canonical SMILES |
CCOC(=O)C=C1CCNC1.Cl |
Origin of Product |
United States |
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